molecular formula C28H25ClN4O2 B11467066 N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide

N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B11467066
M. Wt: 485.0 g/mol
InChI Key: OABJGNQSLBQCRS-UHFFFAOYSA-N
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Description

N-[2-(4-BUTYLPHENYL)-6-CHLORO-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole moiety, a butylphenyl group, and a methoxynaphthalene carboxamide group

Preparation Methods

The synthesis of N-[2-(4-BUTYLPHENYL)-6-CHLORO-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Butylphenyl Group: The butylphenyl group is introduced via a substitution reaction, often using a suitable butylphenyl halide and a base.

    Attachment of the Methoxynaphthalene Carboxamide Group: This step involves the coupling of the methoxynaphthalene derivative with the benzotriazole intermediate, typically using a coupling reagent like EDCI or DCC.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-[2-(4-BUTYLPHENYL)-6-CHLORO-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzotriazole and butylphenyl moieties, using reagents like halides or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(4-BUTYLPHENYL)-6-CHLORO-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-BUTYLPHENYL)-6-CHLORO-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, potentially inhibiting metalloprotein functions. The butylphenyl and methoxynaphthalene groups contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways.

Comparison with Similar Compounds

N-[2-(4-BUTYLPHENYL)-6-CHLORO-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE can be compared with similar compounds such as:

    N-(4-BUTYLPHENYL)-2-CHLOROBENZAMIDE: This compound shares the butylphenyl and chlorobenzamide moieties but lacks the benzotriazole and methoxynaphthalene groups.

    N-(4-SEC-BUTYLPHENYL)-2-CHLOROBENZAMIDE: Similar to the previous compound but with a sec-butyl group instead of a butyl group.

    N-(2-BENZYLPHENYL)-2-CHLOROBENZAMIDE: Contains a benzylphenyl group instead of a butylphenyl group.

The uniqueness of N-[2-(4-BUTYLPHENYL)-6-CHLORO-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C28H25ClN4O2

Molecular Weight

485.0 g/mol

IUPAC Name

N-[2-(4-butylphenyl)-6-chlorobenzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C28H25ClN4O2/c1-3-4-7-18-10-12-21(13-11-18)33-31-25-16-23(29)24(17-26(25)32-33)30-28(34)22-14-19-8-5-6-9-20(19)15-27(22)35-2/h5-6,8-17H,3-4,7H2,1-2H3,(H,30,34)

InChI Key

OABJGNQSLBQCRS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC5=CC=CC=C5C=C4OC

Origin of Product

United States

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